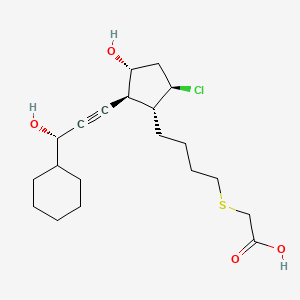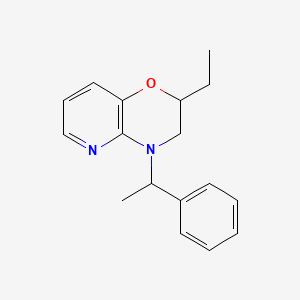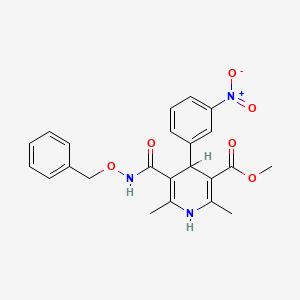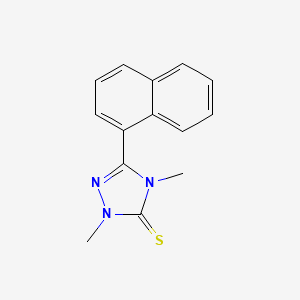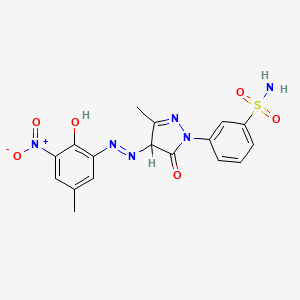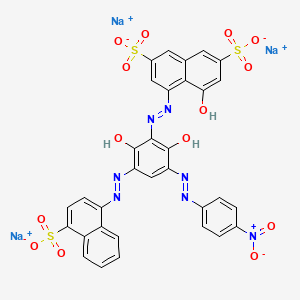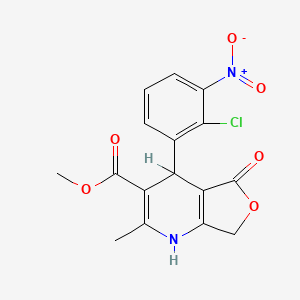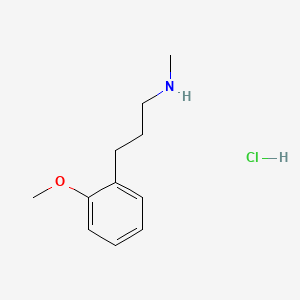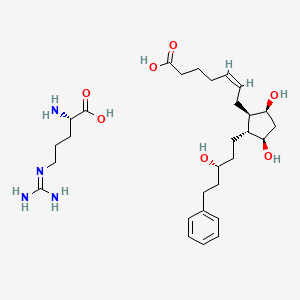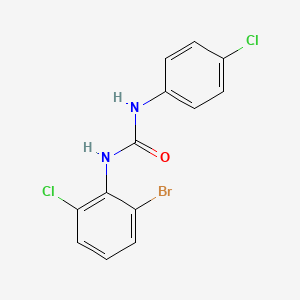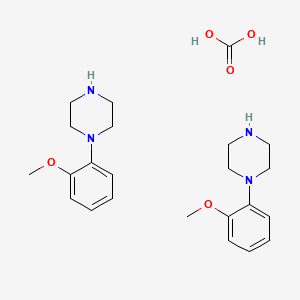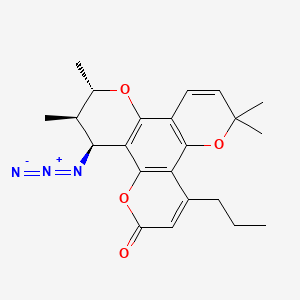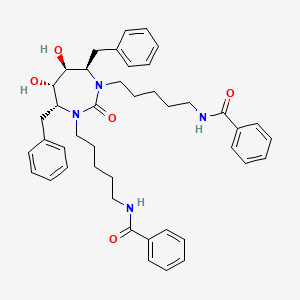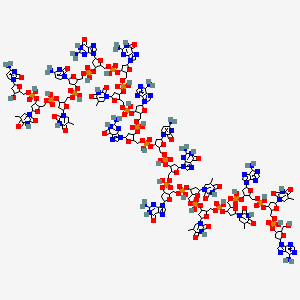
Prexigebersen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prexigebersen is a liposomal formulation containing antisense oligodeoxynucleotide targeting growth factor receptor-bound protein 2 (Grb2). It is primarily developed for the treatment of acute myeloid leukemia (AML). Grb2 is an adapter protein that plays a crucial role in cancer progression via the RAS activation pathway .
Vorbereitungsmethoden
Prexigebersen is synthesized by incorporating antisense oligodeoxynucleotide into a neutral-charge liposome. The preparation involves the following steps:
Analyse Chemischer Reaktionen
Prexigebersen undergoes several chemical reactions, primarily focusing on its interaction with Grb2 mRNA:
Wissenschaftliche Forschungsanwendungen
Prexigebersen has shown significant potential in various scientific research applications:
Cancer Treatment: this compound is primarily used in the treatment of acute myeloid leukemia. .
Biological Research: The compound is used to study the role of Grb2 in cancer progression and the RAS activation pathway
Drug Development: This compound serves as a model for developing other antisense oligonucleotide-based therapies targeting different proteins involved in various diseases
Wirkmechanismus
Prexigebersen exerts its effects by targeting and binding to Grb2 mRNA. This binding prevents the translation of Grb2 mRNA into the Grb2 protein, which is essential for the activation of downstream signaling pathways like ERK and AKT. By inhibiting Grb2 protein synthesis, this compound effectively halts cancer cell proliferation and enhances the efficacy of other chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Prexigebersen is unique in its mechanism of action and formulation. It specifically targets Grb2 mRNA, which is not druggable with small molecule inhibitors. Similar compounds include:
Venetoclax: A BCL-2 inhibitor used in combination with this compound for AML treatment.
Decitabine: A DNA methyltransferase inhibitor used in combination with this compound.
Other Antisense Oligonucleotides: Compounds like mipomersen and inotersen, which target different mRNAs for various therapeutic applications
This compound stands out due to its specific targeting of Grb2 and its incorporation into a liposomal formulation, enhancing its stability and delivery .
Eigenschaften
CAS-Nummer |
202484-91-1 |
|---|---|
Molekularformel |
C177H224N63O110P17 |
Molekulargewicht |
5521 g/mol |
IUPAC-Name |
[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C177H224N63O110P17/c1-68-32-226(171(258)216-151(68)243)117-18-79(337-351(265,266)299-40-94-75(242)14-114(317-94)223-11-8-111(178)203-168(223)255)98(321-117)44-304-355(273,274)338-81-20-119(228-34-70(3)153(245)218-173(228)260)322-99(81)45-303-353(269,270)335-77-16-115(224-12-9-112(179)204-169(224)256)318-95(77)41-301-361(285,286)346-88-27-127(236-63-198-135-146(236)206-163(184)211-158(135)250)332-109(88)55-314-367(297,298)350-92-31-131(240-67-202-139-150(240)210-167(188)215-162(139)254)331-108(92)54-313-360(283,284)343-85-24-123(232-38-74(7)157(249)222-177(232)264)326-103(85)49-308-364(291,292)345-87-26-126(235-62-197-134-142(183)191-59-194-145(134)235)328-105(87)51-310-365(293,294)348-90-29-129(238-65-200-137-148(238)208-165(186)213-160(137)252)329-106(90)52-311-354(271,272)336-78-17-116(225-13-10-113(180)205-170(225)257)319-96(78)42-302-362(287,288)347-89-28-128(237-64-199-136-147(237)207-164(185)212-159(136)251)333-110(89)56-315-366(295,296)349-91-30-130(239-66-201-138-149(239)209-166(187)214-161(138)253)330-107(91)53-312-359(281,282)342-84-23-122(231-37-73(6)156(248)221-176(231)263)324-101(84)47-306-356(275,276)339-82-21-120(229-35-71(4)154(246)219-174(229)261)323-100(82)46-305-357(277,278)340-83-22-121(230-36-72(5)155(247)220-175(230)262)325-102(83)48-307-363(289,290)344-86-25-125(234-61-196-133-141(182)190-58-193-144(133)234)327-104(86)50-309-358(279,280)341-80-19-118(227-33-69(2)152(244)217-172(227)259)320-97(80)43-300-352(267,268)334-76-15-124(316-93(76)39-241)233-60-195-132-140(181)189-57-192-143(132)233/h8-13,32-38,57-67,75-110,114-131,241-242H,14-31,39-56H2,1-7H3,(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H2,178,203,255)(H2,179,204,256)(H2,180,205,257)(H2,181,189,192)(H2,182,190,193)(H2,183,191,194)(H,216,243,258)(H,217,244,259)(H,218,245,260)(H,219,246,261)(H,220,247,262)(H,221,248,263)(H,222,249,264)(H3,184,206,211,250)(H3,185,207,212,251)(H3,186,208,213,252)(H3,187,209,214,253)(H3,188,210,215,254) |
InChI-Schlüssel |
QAOIWVZTHIWLSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)OP(=O)(O)OCC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


